molecular formula C17H12F3N3O5S B2714912 N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide CAS No. 1170115-12-4

N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2714912
CAS No.: 1170115-12-4
M. Wt: 427.35
InChI Key: AXUKXSDMWBSPHY-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a furan ring, and a trifluoromethoxyphenyl group. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases.

Preparation Methods

The synthesis of N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This is typically achieved through a series of reactions including nitration, reduction, and acylation. The trifluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction, while the pyridine ring is incorporated through a coupling reaction. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide involves its interaction with bacterial enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth and replication. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Properties

IUPAC Name

N-pyridin-3-yl-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O5S/c18-17(19,20)28-13-5-3-11(4-6-13)23-29(25,26)15-8-7-14(27-15)16(24)22-12-2-1-9-21-10-12/h1-10,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKXSDMWBSPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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